

The Multifaceted Biological Activities of N-Methylphthalimide and Its Analogs: A Technical Guide

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Compound of Interest		
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The **N-methylphthalimide** scaffold, a derivative of phthalimide, serves as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to antimicrobial and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the core biological activities of **N-methylphthalimide** and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and mechanisms.

Anticancer Activity

Certain analogs of **N-methylphthalimide** have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. A notable example is N-hydroxyphthalimide, which has been shown to selectively inhibit the proliferation of specific cancer cells through the modulation of critical cell signaling pathways.[1]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative **N-methylphthalimide** analogs against several cancer cell lines.

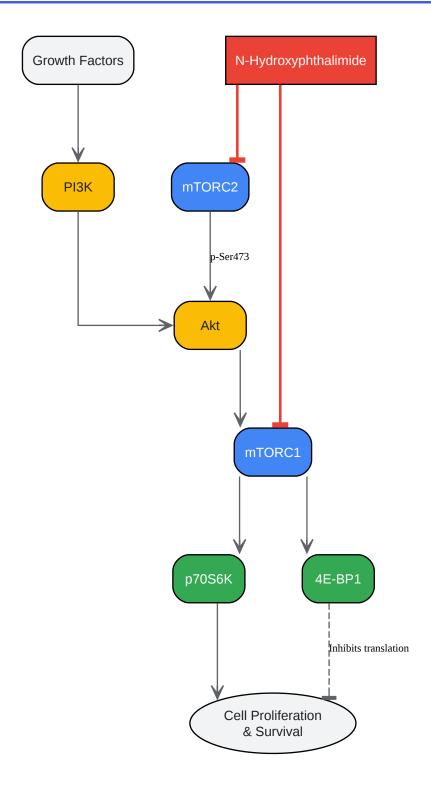


Compound/Analog	Cancer Cell Line	IC50 Value (μM)	Reference
N-Hydroxyphthalimide	BT-20 (Breast Carcinoma)	~5-10	[1]
N-Hydroxyphthalimide	LoVo (Colon Adenocarcinoma)	~5-10	[1]
4-Amino-N- methylphthalimide Analog (EGFRi)	MCF-7 (Breast)	3.96	
4-Amino-N- methylphthalimide Analog (EGFRi)	MDA-MB-231 (Breast)	6.03	
N-substituted acrididine-1,8-dione hybrid (8f)	A549 (Lung)	Favorable	[2]
N-substituted acrididine-1,8-dione hybrid (8f)	A431 (Skin)	Favorable	[2]

Signaling Pathway: mTOR Inhibition by N-Hydroxyphthalimide

N-Hydroxyphthalimide exerts its antitumor effect in cell lines such as BT-20 and LoVo by suppressing the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][4] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to G2/M phase cell cycle arrest and induction of apoptosis via the mitochondrial pathway.[1][3] This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism when only mTORC1 is targeted.[3]





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Inhibition of mTORC1 and mTORC2 signaling by N-Hydroxyphthalimide.

Experimental Protocol: MTT Assay for Cytotoxicity



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7]

- Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the N-methylphthalimide analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
- Formazan Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Several **N-methylphthalimide** analogs exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF- α).[8][9]

Quantitative Data: Anti-inflammatory Activity

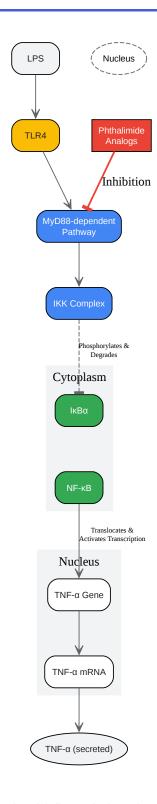


Compound/An alog	Assay	Target	Inhibition/Effe ct	Reference
N-phenyl- phthalimide sulfonamide (LASSBio 468)	LPS-induced neutrophil recruitment (in vivo)	TNF-α level	ED50 = 2.5 mg/kg	[8]
N- carboxymethyl-3- nitrophthalimide	Formalin-induced nociception (mice)	Inflammatory pain (2nd phase)	700 mg/kg inhibited response	[10]
N-3- hydroxypropylpht halimide	Formalin-induced nociception (mice)	Nociceptive response (both phases)	546 mg/kg inhibited response	[10]

Signaling Pathway: Inhibition of LPS-Induced TNF-α Production

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates immune cells like macrophages to produce TNF- α via the Toll-like receptor 4 (TLR4) signaling pathway. This involves the activation of downstream pathways, including NF- κ B and MAPKs, which lead to the transcription of the TNF- α gene.[10] **N-methylphthalimide** analogs can interfere with this cascade, reducing TNF- α secretion.





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Interference of Phthalimide Analogs with LPS-induced signaling.

Experimental Protocol: LPS-Induced TNF-α Secretion Assay



This assay measures the ability of a compound to inhibit the production of TNF- α from immune cells stimulated with LPS.

- Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in 96-well plates and allow them to adhere.[10]
- Pre-treatment: Treat the cells with various concentrations of the N-methylphthalimide analogs for 1-2 hours.[10]
- LPS Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to stimulate TNF-α production.[10][11] Incubate for 4-24 hours.
- Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
- TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[12]
- Data Analysis: Compare the TNF-α levels in treated wells to those in LPS-stimulated, untreated wells to determine the percentage of inhibition.

Antimicrobial Activity

N-methylphthalimide derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, with some antifungal analogs known to interfere with ergosterol, a key component of the fungal cell membrane.[13]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency.



Compound/Analog	Microorganism	MIC (μg/mL)	Reference
Phthalimide aryl ester (3b)	Staphylococcus aureus	128	[13][14]
Phthalimide aryl ester (3b)	Pseudomonas aeruginosa	128	[13][14]
Phthalimide aryl ester (3b)	Candida albicans	128	[13][14]
Phthalimide aryl ester (3b)	Candida tropicalis	128	[13][14]
N-butylphthalimide (NBP)	Candida albicans (Fluconazole- resistant)	100	[15]
Naphthalimide hydrazide (5b-5e)	Acinetobacter baumannii (Carbapenem- resistant)	0.5 - 1	[16]

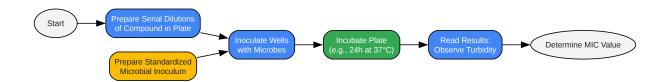
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

- Compound Preparation: Prepare a series of twofold dilutions of the N-methylphthalimide analogs in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17]
- Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5
 McFarland standard and then dilute it to achieve a final concentration of approximately 5x10⁵
 CFU/mL in the wells.[17]
- Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microbes).



- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[18]



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Workflow for the Broth Microdilution MIC Assay.

Enzyme Inhibition

A significant area of research for **N-methylphthalimide** analogs is their ability to inhibit specific enzymes. N-(sulfonyloxy)phthalimides, for example, are potent mechanism-based inhibitors (suicide substrates) of serine proteases like chymotrypsin and human leukocyte elastase.[19]

Quantitative Data: Enzyme Inhibition

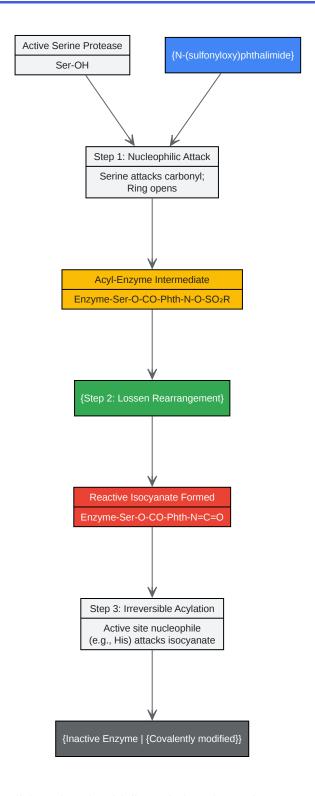
Compound/An alog	Enzyme	Parameter	Value	Reference
N- (dansyloxy)phtha limide	Chymotrypsin	2nd-order rate constant	~250,000 M ⁻¹ s ⁻¹	[19][20]
N- (tosyloxy)phthali mide	Chymotrypsin	2nd-order rate constant	~250,000 M ⁻¹ s ⁻¹	[19][20]
N- (mesyloxy)phthal imide	Leukocyte Elastase	Most active in series	Not specified	[19][20]



Mechanism of Action: Serine Protease Suicide Inhibition

These compounds act as suicide substrates. The enzyme's active site serine initiates a nucleophilic attack on the phthalimide carbonyl group, leading to the opening of the heterocyclic ring. This forms an acyl-enzyme intermediate. A subsequent Lossen rearrangement generates a highly reactive isocyanate, which then irreversibly acylates a nucleophile within the enzyme's active site, leading to inactivation.[19][20][21]





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Mechanism of Serine Protease inactivation via Lossen Rearrangement.

Experimental Protocol: Serine Protease Activity Assay

This assay measures protease activity using a fluorogenic substrate.



- Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0). Dissolve a
 fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-MCA for trypsin-like proteases) in DMSO to
 make a stock solution.[13]
- Assay Setup: In a 96-well black microplate, add the assay buffer, the test inhibitor (N-methylphthalimide analog) at various concentrations, and the substrate.
- Reaction Initiation: Add the serine protease solution to each well to start the reaction.
- Fluorescence Measurement: Immediately place the plate in a fluorometer. Measure the increase in fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm for AMC release) over time at regular intervals.[13]
- Data Analysis: Calculate the initial reaction velocity (rate) from the linear portion of the fluorescence vs. time plot. Determine the percentage of inhibition by comparing the rates in the presence of the inhibitor to the control (no inhibitor). IC50 values can be calculated from the dose-response curve.

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